molecular formula C18H17BrN2O2 B11183456 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11183456
M. Wt: 373.2 g/mol
InChI Key: YLFVCPRORVLNJM-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of 1H-pyrazol-5-ol derivatives, a scaffold recognized for its significant prevalence in medicinal chemistry and drug discovery . The structure incorporates a bromobenzyl group, a common pharmacophore found in compounds with diverse biological activities, and a methoxyphenyl substituent, making it a valuable intermediate for the synthesis of more complex molecules . Pyrazole derivatives are extensively investigated for their broad pharmacological potential. Research on analogous structures has demonstrated promising antioxidant and anticancer activities . For instance, certain bis(pyrazol-5-ol) derivatives have shown potent radical scavenging capabilities and cytotoxic effects against human cancer cell lines, such as colorectal carcinoma, often through mechanisms involving the induction of apoptosis . Furthermore, the pyrazoline core (dihydropyrazole) is a key structural element in numerous patented compounds with activities including cannabinoid CB1 receptor antagonism, antimicrobial, and anti-inflammatory effects . The specific substitution pattern on this compound makes it a versatile building block for constructing libraries of molecules aimed at probing these and other biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H17BrN2O2/c1-12-15(11-13-7-9-14(19)10-8-13)18(22)21(20-12)16-5-3-4-6-17(16)23-2/h3-10,20H,11H2,1-2H3

InChI Key

YLFVCPRORVLNJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazol ring and the introduction of the bromobenzyl and methoxyphenyl groups. Common reagents used in the synthesis include bromobenzyl bromide, methoxyphenyl hydrazine, and methyl acetoacetate. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce benzyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block in synthesizing more complex molecules and as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity: Similar pyrazole derivatives have shown efficacy against various microbial strains. The presence of bromine enhances the compound's interaction with microbial targets.
  • Anticancer Properties: In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values of 15 µM and 20 µM, respectively .

Medicine

Ongoing research is focusing on its therapeutic potential for treating various diseases, particularly inflammatory conditions and cancers. The anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes .

Case Studies

Several case studies have highlighted the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation of Anticancer Activity:
    • A series of brominated pyrazoles were synthesized, confirming that structural modifications significantly influence pharmacological profiles.
    • These compounds exhibited notable cytotoxicity against multiple cancer cell lines, suggesting their potential as antitumor agents.
  • Antioxidant Activity Assessment:
    • Derivatives were evaluated for radical scavenging activity using DPPH assays, showing promising results comparable to established antioxidants like ascorbic acid .
Activity TypeCell LineIC50 (µM)
AnticancerHeLa15
AnticancerMCF-720
AntimicrobialVariousVaries

Mechanism of Action

The mechanism of action of 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl and methoxyphenyl groups contribute to its binding affinity and specificity for certain enzymes or receptors. The pyrazol ring plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic properties. Key comparisons include:

Compound Name Substituents Key Features Pharmacological Activity Reference
Target Compound 4-bromobenzyl, 2-methoxyphenyl Pyrazol-5-ol hydroxyl group Not reported -
4-(4-Chlorophenyl) derivative 4-chlorophenyl, fluorophenyl Thiazole ring, halogenated aryl groups Antimicrobial
5-Acyloxypyrazole 4-chlorobenzoyl, phenyl Acyloxy group, ester functionality Antibacterial
HBK14 2-methoxyphenyl, dimethylphenoxy Piperazine backbone, phenoxy substituents Not specified
1-(4-Bromophenyl)-4-(4-methoxyphenyl) Bromophenyl, methoxyphenyl Pyrazol-5-amine core Anticancer (inferred)
  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) in the target compound may enhance binding affinity compared to chlorine (1.75 Å) due to stronger hydrophobic interactions .
  • Methoxy vs. Acyloxy Groups : The hydroxyl group at position 5 in the target compound facilitates hydrogen bonding, contrasting with the acyloxy group in ’s compound, which may improve metabolic stability but reduce polarity .

Pharmacological Activity

  • While direct activity data for the target compound are absent, structurally related compounds exhibit antimicrobial and antibacterial properties. For example, 4-(4-chlorophenyl) derivatives () show antimicrobial activity due to halogen-mediated disruption of bacterial membranes .

Crystallography and Intermolecular Interactions

  • Hydrogen bonding in pyrazol-5-ol derivatives (e.g., ’s compound) forms supramolecular chains via O–H···N/O interactions . The target compound’s hydroxyl group likely participates in similar networks, influencing crystal packing and stability .
  • In contrast, acyloxypyrazoles () exhibit weaker C–H···O interactions, resulting in less dense molecular packing .

Software and Structural Analysis

  • Crystallographic data for analogous compounds were refined using SHELXL (), a standard for small-molecule refinement . WinGX and ORTEP () are critical for visualizing anisotropic displacement and hydrogen-bonding patterns .

Biological Activity

4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with a bromobenzyl group and a methoxyphenyl moiety. This structural arrangement is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial effects of pyrazole derivatives. For instance, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli75
Other derivativesPseudomonas aeruginosa<125

These results indicate that the presence of halogen substituents enhances the antibacterial properties of pyrazole derivatives, as shown in comparative studies .

Antifungal Activity

The antifungal potential of this compound has also been investigated. In vitro assays revealed that it exhibits notable activity against fungal pathogens such as Candida albicans. The compound's efficacy was evaluated using the broth microdilution method, yielding promising results:

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans40
Other derivativesAspergillus niger60

These findings suggest that the compound could serve as a lead structure for developing new antifungal agents .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. A study demonstrated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The following table summarizes the COX inhibition data:

CompoundCOX Inhibition (%)Reference
This compound75% at 100 µM
Other derivatives65% at 100 µM

The compound's mechanism involves the modulation of inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Antitumor Activity

In vitro studies have also indicated that this pyrazole derivative exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer):

Cell LineIC50 (µM)
HeLa15
MCF-720

These results highlight the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives. One study synthesized a series of brominated pyrazoles and evaluated their biological activities, confirming that modifications to the pyrazole core significantly influenced their pharmacological profiles.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

A multi-step synthesis is typically required, involving:

  • Cyclization : Reacting substituted α,β-unsaturated ketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) to form the pyrazole core .
  • Functionalization : Introducing the bromobenzyl group via nucleophilic substitution or coupling reactions (e.g., using NaH as a base in DMF at 0–5°C) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity . Optimization focuses on solvent polarity, catalyst selection (e.g., POCl₃ for cyclization), and temperature control to minimize side products .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray diffraction (XRD) : Resolves bond lengths/angles and confirms regiochemistry (e.g., C–Br bond distance ~1.89 Å) . Software like SHELXL refines crystallographic data, addressing disorder in aromatic substituents .
  • NMR/IR : ¹H NMR identifies substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; pyrazole-OH broad peak at δ 10–12 ppm). IR confirms O–H (3200–3400 cm⁻¹) and C=O (if present) stretches .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 399.05 for C₁₈H₁₆BrN₂O₂) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?

  • Solvent effects : Polar solvents like DMSO induce red-shifted emission (λₑₘ ≈ 356 nm) due to stabilization of excited-state dipole moments .
  • Substituent impacts : Electron-withdrawing groups (e.g., bromobenzyl) enhance fluorescence quantum yield (Φ = 0.15–0.25) compared to electron-donating groups (e.g., methoxy, Φ = 0.05–0.10) .
  • Methodology : UV-Vis/fluorescence spectroscopy in solvents of varying polarity (hexane to DMSO) quantifies Stokes shifts and quantum yields .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines vs. non-standardized methods) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chloro vs. 4-bromo substituents) to isolate electronic effects .
  • Statistical validation : Use dose-response curves (IC₅₀) and ANOVA to assess significance (p < 0.05) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina to predict binding affinities. The bromobenzyl group shows strong hydrophobic interactions in the active site .
  • QSAR models : Correlate substituent parameters (Hammett σ, LogP) with activity. Higher LogP (>3.5) correlates with improved membrane permeability .

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